molecular formula C14H10O B8506570 9H-Fluorene-1-carbaldehyde CAS No. 50980-31-9

9H-Fluorene-1-carbaldehyde

Cat. No.: B8506570
CAS No.: 50980-31-9
M. Wt: 194.23 g/mol
InChI Key: MFOWHGLWSHZGCA-UHFFFAOYSA-N
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Description

9H-Fluorene-1-carbaldehyde (C₁₄H₁₀O) is a polycyclic aromatic aldehyde featuring a fluorene backbone substituted with a formyl group at the 1-position. Its structure combines the rigidity of the fluorene system (two benzene rings bridged by a methylene group) with the reactivity of an aldehyde. This compound is notable for its enhanced benzylic proton acidity due to aromatic stabilization of the conjugate base after deprotonation, a property exploited in asymmetric catalysis .

Properties

CAS No.

50980-31-9

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

9H-fluorene-1-carbaldehyde

InChI

InChI=1S/C14H10O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,9H,8H2

InChI Key

MFOWHGLWSHZGCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC(=C31)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Properties of 9H-Fluorene-1-carbaldehyde and Analogs
Property 9H-Fluorene-1-carbaldehyde Phenanthrene-9-carbaldehyde 9-Fluorenone-1-carboxylic Acid
Molecular Formula C₁₄H₁₀O C₁₅H₁₀O C₁₄H₈O₃
Molecular Weight (g/mol) 194.23 (calculated) 206.24 224.21
CAS Number Not explicitly provided 4707-71-5 1573-92-8
Backbone Structure Fluorene (bridged bicyclic) Phenanthrene (linear tricyclic) Fluorenone (oxidized fluorene)
Functional Group Aldehyde (-CHO) at position 1 Aldehyde (-CHO) at position 9 Carboxylic acid (-COOH) at position 1
Key Reactivity High benzylic proton acidity Standard aldehyde reactivity Acidic carboxyl group
Key Observations:
  • Backbone Influence :

    • The fluorene system in 9H-Fluorene-1-carbaldehyde stabilizes negative charges through conjugation, enhancing the acidity of its benzylic proton (pKa ~18–20, estimated). In contrast, Phenanthrene-9-carbaldehyde lacks such stabilization, resulting in lower acidity .
    • Phenanthrene-9-carbaldehyde ’s linear tricyclic structure offers greater π-conjugation but reduced steric accessibility compared to fluorene derivatives .
  • Functional Group Positioning :

    • The 1-position aldehyde in 9H-Fluorene-1-carbaldehyde allows for efficient orbital overlap with the fluorenyl anion, promoting reactivity in annulation reactions. Phenanthrene-9-carbaldehyde’s 9-position aldehyde may exhibit steric hindrance or electronic mismatches in similar catalytic systems .
Functional Group Transformations
  • Oxidation States: 9H-Fluorene-1-carbaldehyde can be oxidized to 9-Fluorenone-1-carboxylic acid (C₁₄H₈O₃), converting the aldehyde to a carboxylic acid. This derivative is used in polymer chemistry and coordination complexes but lacks the catalytic versatility of the aldehyde .

Research Findings and Industrial Relevance

  • Asymmetric Synthesis : 9H-Fluorene-1-carbaldehyde outperforms phenanthrene analogs in NHC-catalyzed reactions due to its unique electronic profile. For example, Sarkar et al. (2023) achieved 92% yield and >95% ee in tetracyclic lactone synthesis using this compound .

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